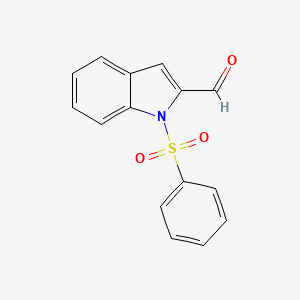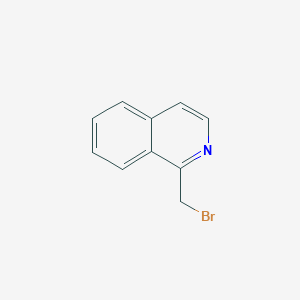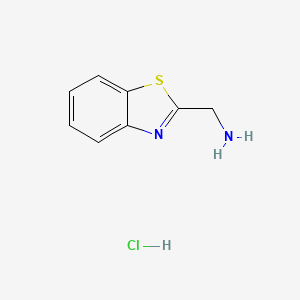
2-Bromobenzylamine hydrochloride
概要
説明
2-Bromobenzylamine hydrochloride is a chemical compound with the molecular formula C7H9BrClN and a molecular weight of 222.51 g/mol . It is a white to light yellow crystalline powder that is soluble in methanol . This compound is primarily used as an intermediate in organic synthesis, making it a valuable reagent in various chemical reactions .
科学的研究の応用
2-Bromobenzylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving the modification of biological molecules.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Safety and Hazards
2-Bromobenzylamine hydrochloride is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
2-Bromobenzylamine hydrochloride is a selective neurotoxin for the locus coeruleus noradrenergic system in the rodent and bird brain . It interacts with the noradrenaline transporter, which is its primary target .
Mode of Action
This compound readily passes the blood-brain barrier and cyclizes to a reactive aziridinium derivative that is accumulated into the noradrenergic nerve terminals via the noradrenaline transporter . It is also an irreversible inhibitor of this transporter . Within the nerve terminals, the aziridinium derivative reacts with unknown vital cellular components, destroying the terminals .
Biochemical Pathways
The neurotoxic effect of this compound is characterized by a rapid and long-lasting loss of noradrenaline and a slower decrease in the dopamine-β-hydroxylase enzyme activity and immunoreactivity in the regions innervated from locus coeruleus . The tissue level of noradrenaline is reduced to 10–30 % of the normal value .
Pharmacokinetics
It is known that it readily passes the blood-brain barrier , suggesting that it has good bioavailability in the brain
Result of Action
The result of the action of this compound is a selective degeneration of both central and peripheral noradrenergic nerve terminals . This leads to a significant decrease in noradrenaline levels in the brain .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is soluble in methanol , which suggests that its action could be affected by the presence of certain solvents. It is also hygroscopic , meaning it absorbs moisture from the air, which could potentially affect its stability and efficacy
生化学分析
Biochemical Properties
2-Bromobenzylamine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with sulfonyl chloride, resulting in the formation of sulfonamide . This compound can also act as a substrate for various enzymes, leading to the production of different metabolites. The interactions of this compound with these biomolecules are crucial for understanding its role in biochemical pathways and reactions.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to interact with the noradrenergic system in the brain, leading to the degeneration of noradrenergic nerve terminals . This interaction affects the levels of neurotransmitters such as noradrenaline, thereby influencing cellular communication and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can undergo free radical reactions, such as those involving N-bromosuccinimide, leading to the formation of reactive intermediates . These intermediates can bind to enzymes and other proteins, resulting in enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under normal conditions but can degrade over time, leading to changes in its biochemical activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, such as respiratory irritation and skin irritation . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of different metabolites . These metabolic reactions can influence the compound’s activity and function, as well as its potential toxicity. The involvement of this compound in these pathways is important for understanding its overall impact on cellular metabolism and biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation within cells . Understanding the transport mechanisms is essential for determining how this compound reaches its target sites and exerts its effects.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its specific sites of action. Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and effects on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: 2-Bromobenzylamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzylamine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .
化学反応の分析
Types of Reactions: 2-Bromobenzylamine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with sulfonyl chloride to form sulfonamide.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are less documented, it is likely that the compound can participate in these reactions under appropriate conditions.
Common Reagents and Conditions:
Sulfonyl Chloride: Used in substitution reactions to form sulfonamide.
Methanol: Solvent used for dissolving the compound.
Major Products Formed:
Sulfonamide: Formed from the reaction with sulfonyl chloride.
類似化合物との比較
- 2-Bromobenzonitrile
- 2-Bromophenethylamine
- 2-Chlorobenzylamine
Comparison: 2-Bromobenzylamine hydrochloride is unique due to its specific reactivity and applications. Compared to 2-bromobenzonitrile and 2-bromophenethylamine, it is more commonly used as an intermediate in organic synthesis . Its hydrochloride form also enhances its solubility and stability, making it more suitable for certain reactions .
特性
IUPAC Name |
(2-bromophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-4H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEJOHXOXKDGOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369117 | |
| Record name | 2-Bromobenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5465-63-4 | |
| Record name | Benzenemethanamine, 2-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 29035 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5465-63-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromobenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of DSP4?
A1: DSP4 primarily targets the norepinephrine (NE) transporter located on noradrenergic neurons. [, , , , ]
Q2: How does DSP4 interact with the NE transporter?
A2: DSP4 binds to the NE transporter and alkylates it, forming a covalent bond. This irreversible binding disrupts NE reuptake. [, , ]
Q3: What are the downstream consequences of DSP4 binding to the NE transporter?
A3: Binding leads to a cascade of events, including:* Enhanced NE Release: DSP4 increases spontaneous NE release from the vesicular pool in neurons. [] This release is independent of external calcium and persists even after drug removal. * NE Depletion: The combination of reuptake inhibition and enhanced release ultimately depletes endogenous NE stores in the central nervous system and periphery. [, , , , , , , , , ]* Long-term Noradrenergic Dysfunction: The effects of a single DSP4 dose can be long-lasting, with studies showing decreased NE uptake, dopamine-beta-hydroxylase (DBH) activity, and NE levels for months after administration. [, ]* Potential Neurodegeneration: Evidence suggests that DSP4-induced NE transporter alkylation may ultimately trigger degeneration of noradrenergic nerve terminals. []
Q4: What makes DSP4 a valuable tool in neuroscience research?
A4: DSP4's selectivity for noradrenergic neurons makes it a powerful tool for: * Investigating the role of the noradrenergic system in various physiological and behavioral processes. [, , , , , , , , ] * Creating animal models of noradrenergic dysfunction to study conditions like Parkinson's disease, depression, and anxiety. [, , ]
Q5: What structural features of DSP4 are crucial for its activity?
A6:
The 2-bromobenzylamine moiety: Essential for binding to the NE transporter. [, , ]* The N-chloroethyl group:* Responsible for the alkylating properties of DSP4, leading to irreversible inhibition of the transporter. [, , ]
Q6: How does the length of the chloroalkyl chain influence the neurotoxic effects of DSP4?
A7: Studies indicate that lengthening the chloroalkyl chain, as seen in N-(2-chloropropyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP6), reduces the potency and duration of NE uptake inhibition compared to DSP4. [, ]
Q7: Does DSP4 affect other neurotransmitter systems?
A8: DSP4 demonstrates high selectivity for the noradrenergic system. Studies show it has minimal impact on dopamine or serotonin uptake, even at high concentrations. [, , , , , , ]
Q8: How is DSP4 administered, and what is its distribution in the body?
A9: DSP4 is typically administered systemically through intraperitoneal injections in animal studies. [, , , , , , , ] Following administration, it readily crosses the blood-brain barrier, accumulating in areas rich in noradrenergic neurons. [, ]
Q9: What is the duration of action of DSP4?
A10: DSP4 exerts long-lasting effects, with significant depletion of NE and DBH activity observed for weeks to months after a single injection. [, , ] This sustained effect is attributed to its irreversible binding to the NE transporter.
Q10: What are the potential toxic effects of DSP4?
A11: As a potent neurotoxin, DSP4's primary toxicity is its selective destruction of noradrenergic neurons. [, , , , ] This can lead to various functional deficits depending on the brain regions affected.
Q11: Are there any protective measures against DSP4 neurotoxicity?
A12: Pretreatment with desipramine, a norepinephrine reuptake inhibitor, has been shown to antagonize some of the long-term effects of DSP4 on NE accumulation, DBH activity, and NE concentration in the rat brain. []
Q12: How is DSP4 used to study the role of norepinephrine in behavior?
A12: DSP4 administration can induce behavioral changes associated with noradrenergic dysfunction. For example, studies have linked DSP4-induced NE depletion to:
- Impaired song responsiveness in female zebra finches, highlighting the role of norepinephrine in estrogen's effects on social behavior. []
- Disruptions in odor habituation and spontaneous discrimination in mice, suggesting norepinephrine's importance in olfactory learning and memory. []
- Exacerbated motor, emotional, and cognitive deficits in a mouse model of Parkinson's disease, emphasizing the interplay between noradrenaline, dopamine, and serotonin in this condition. []
Q13: Can you elaborate on DSP4's role in pain research?
A14: DSP4 has been used to investigate the role of noradrenergic pathways in pain modulation. Studies have shown that: * Spinal cord noradrenaline depletion by DSP4 can enhance the antinociceptive effects of alpha2-adrenoceptor agonists like clonidine, suggesting a potential mechanism for analgesic tolerance. [] * Depleting norepinephrine with DSP4 can block the analgesic effects of bee venom-derived phospholipase A2, indicating the involvement of noradrenergic signaling in its pain-relieving properties. []
Q14: What role does DSP4 play in studying the link between norepinephrine and adult hippocampal neurogenesis?
A15: Research indicates that DSP4-induced norepinephrine depletion significantly reduces the proliferation of progenitor cells in the adult rat hippocampus, highlighting the neurotransmitter's involvement in this process. [] Importantly, DSP4 does not appear to affect the survival or differentiation of existing progenitor cells, suggesting a specific role for norepinephrine in regulating new neuron production.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








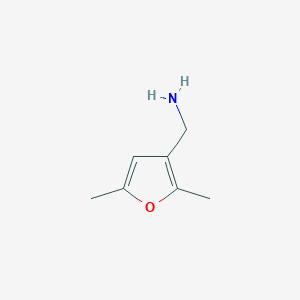
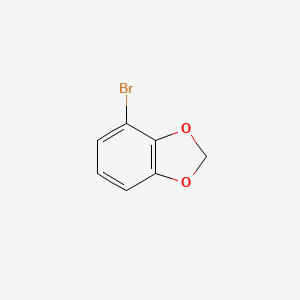
![2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone](/img/structure/B1272942.png)

